molecular formula C12H13ClN2O B3364572 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole CAS No. 1170775-81-1

2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole

Cat. No.: B3364572
CAS No.: 1170775-81-1
M. Wt: 236.70
InChI Key: SXUCVUQEUSBJQZ-UHFFFAOYSA-N
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Description

2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole is a chemical compound with the molecular formula C12H13ClN2O. It is known for its applications in various fields of scientific research, particularly in proteomics. This compound is often used in biochemical studies due to its unique structure and reactivity .

Preparation Methods

The synthesis of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole typically involves the following steps:

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole can be compared with similar compounds such as:

    2-[4-(bromomethyl)phenoxymethyl]-1-methyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    2-[4-(hydroxymethyl)phenoxymethyl]-1-methyl-1H-imidazole: Contains a hydroxymethyl group, which affects its solubility and reactivity.

    2-[4-(methoxymethyl)phenoxymethyl]-1-methyl-1H-imidazole:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUCVUQEUSBJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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